Synthesis and Characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane: A Strategic Bioisostere for Drug Discovery
Synthesis and Characterization of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane: A Strategic Bioisostere for Drug Discovery
Executive Summary
The pharmaceutical industry's paradigm shift toward "escaping from flatland" has heavily relied on the incorporation of sp³-rich scaffolds to improve the physicochemical properties of drug candidates[1]. Among these, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier bioisostere for para-substituted arenes, internal alkynes, and tert-butyl groups[2]. This technical whitepaper provides an authoritative guide on the synthesis and characterization of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane (CAS 1955524-44-3) . This highly versatile building block combines the rigid, three-dimensional BCP core with orthogonal reactive handles (a phenyl ring and a terminal alkyne) tailored for late-stage functionalization and click chemistry.
Mechanistic Rationale and Synthetic Strategy
The synthesis of 1,3-disubstituted BCPs fundamentally relies on the strain-release chemistry of [1.1.1]propellane. The central C1-C3 bond of propellane possesses an inverted bonding geometry with a remarkably high strain energy, making it highly susceptible to cleavage via radical or nucleophilic addition[3].
To synthesize 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, a linear three-step sequence from [1.1.1]propellane is optimal.
Causality in Route Selection: While the direct cross-coupling of 1-iodo-3-phenylbicyclo[1.1.1]pentane with terminal alkynes (e.g., Sonogashira coupling) is theoretically viable, it often suffers from competitive protodehalogenation and requires expensive palladium catalysts[4]. Conversely, the formylation of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid followed by a Seyferth-Gilbert homologation utilizes the Ohira-Bestmann reagent[5]. This approach is vastly superior because it proceeds under mild, mildly basic conditions (K₂CO₃/MeOH) that preserve the integrity of the strained BCP ring. It intentionally avoids the harsh, strongly basic conditions of the Corey-Fuchs reaction, which can induce unwanted ring-opening side reactions.
Caption: Retrosynthetic analysis of 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane from [1.1.1]propellane.
Step-by-Step Experimental Execution
The following protocols establish a self-validating system, incorporating in-process analytical checks to ensure intermediate fidelity before proceeding to the next synthetic stage.
Caption: Step-by-step synthetic workflow and quality control for the target BCP compound.
Phase 1: Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
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Preparation: In an oven-dried, argon-purged flask, dissolve [1.1.1]propellane (1.0 equiv, typically as a solution in pentane/ether) in anhydrous THF at -78 °C.
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Addition: Dropwise add phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)[6]. The nucleophilic Grignard attacks the central charge-shift bond, generating a stable 3-phenylbicyclo[1.1.1]pentylmagnesium bromide intermediate.
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Trapping: After 2 hours at -78 °C, bubble dry CO₂ gas through the solution for 30 minutes.
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Self-Validation Check: The reaction mixture will turn cloudy as the magnesium carboxylate salt precipitates, visually confirming successful electrophilic trapping.
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Workup: Quench with 1M HCl, extract with EtOAc, and purify via acid-base extraction to yield the pure carboxylic acid.
Phase 2: Conversion to 3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde
Causality Note: Direct reduction of the carboxylic acid to the aldehyde is highly prone to over-reduction, yielding the primary alcohol. Converting the acid to a Weinreb amide first ensures a stable tetrahedral intermediate during hydride reduction, halting the reaction precisely at the aldehyde stage.
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Amidation: React the acid with N,O-dimethylhydroxylamine hydrochloride, EDC, and HOBt in DCM to form the Weinreb amide.
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Reduction: Treat the isolated Weinreb amide with DIBAL-H (1.1 equiv) in THF at -78 °C.
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Quench: Add saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour.
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Self-Validation Check: The breakdown of the stubborn aluminum emulsion into two clear, distinct liquid phases indicates complete quenching, preventing product entrapment and yield loss in the aqueous layer.
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Phase 3: Seyferth-Gilbert Homologation
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Reaction Setup: Dissolve the crude aldehyde (1.0 equiv) and K₂CO₃ (2.0 equiv) in anhydrous methanol at 0 °C.
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Homologation: Slowly add the Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv)[5].
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Progression: Allow the reaction to warm to room temperature over 4 hours.
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Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active, 2,4-DNP-reactive aldehyde spot confirms conversion. Nitrogen gas evolution should be visually observable during the reagent addition.
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Isolation: Concentrate the mixture, dilute with water, extract with DCM, and purify via flash chromatography (100% hexanes) to isolate 1-ethynyl-3-phenylbicyclo[1.1.1]pentane as a colorless oil or low-melting solid.
Analytical Characterization and Validation
To verify the structural integrity of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, multidimensional analytical techniques must be employed. The unique symmetry of the BCP core greatly simplifies the NMR spectra, providing clear diagnostic peaks.
Table 1: Expected Quantitative Characterization Data
| Analytical Method | Parameter | Expected Value / Range | Structural Assignment |
| ¹H NMR (CDCl₃, 400 MHz) | Alkyne C-H | ~2.15 ppm (s, 1H) | Terminal ethynyl proton |
| ¹H NMR (CDCl₃, 400 MHz) | BCP CH₂ | ~2.35 - 2.45 ppm (s, 6H) | Six equivalent bridge protons |
| ¹H NMR (CDCl₃, 400 MHz) | Phenyl C-H | ~7.20 - 7.35 ppm (m, 5H) | Aromatic ring protons |
| ¹³C NMR (CDCl₃, 100 MHz) | BCP Bridgehead | ~38.0 ppm, ~42.5 ppm | C1 and C3 of the BCP core |
| ¹³C NMR (CDCl₃, 100 MHz) | BCP Methylene | ~52.0 ppm | C2, C4, C5 of the BCP core |
| IR Spectroscopy | C≡C Stretch | ~2115 cm⁻¹ | Terminal alkyne triple bond |
| GC-MS (EI) | Molecular Ion | m/z 168.1 | [M]⁺ for C₁₃H₁₂ |
Diagnostic Interpretation: The presence of a sharp singlet integrating to exactly 6 protons around 2.40 ppm is the hallmark of an intact, symmetrically 1,3-disubstituted BCP ring. The absence of an aldehyde proton (~9.5 ppm) and the appearance of the alkyne proton (~2.15 ppm) validate the success of the homologation step.
Applications in Drug Development
The terminal alkyne of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane makes it an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[7]. By reacting this building block with various azides, researchers can rapidly generate libraries of BCP-triazole conjugates. These conjugates exhibit enhanced metabolic stability and membrane permeability compared to their flat, biphenyl or phenyl-alkyne counterparts, driving the next generation of structurally optimized therapeutics.
References
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[2] Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]
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[7],[5] Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry Source: European Journal of Organic Chemistry URL: [Link]
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[1] Rapid access to 3-substituted bicyclo[1.1.1]pentanes Source: Chem (Cell Press) / Macmillan Group URL: [Link]
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